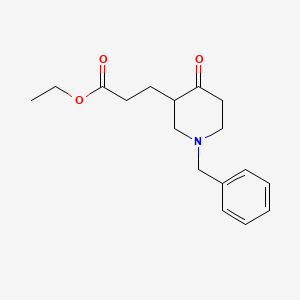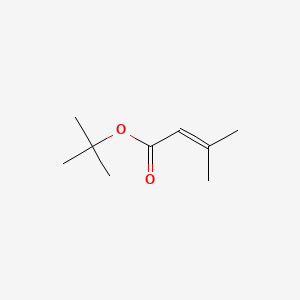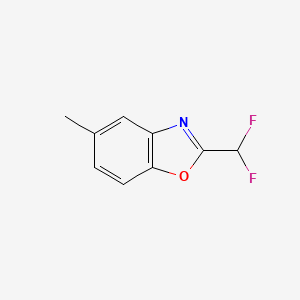
Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate is an organic compound that features a complex structure with multiple functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the reaction with ethyl 2-bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate involves its interaction with specific molecular targets. The compound can act as a protecting group for amino acids and peptides, preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection .
Comparación Con Compuestos Similares
Ethyl 2-(3-((tert-butoxycarbonyl)(methyl)amino)propoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(3-((tert-butoxycarbonyl)(ethyl)amino)propoxy)acetate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 2-(3-((tert-butoxycarbonyl)(propyl)amino)propoxy)acetate: Contains a propyl group instead of a methyl group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability profiles .
Propiedades
Fórmula molecular |
C13H25NO5 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
ethyl 2-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]acetate |
InChI |
InChI=1S/C13H25NO5/c1-6-18-11(15)10-17-9-7-8-14(5)12(16)19-13(2,3)4/h6-10H2,1-5H3 |
Clave InChI |
NBBJNHNLSSOOOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCCCN(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)

